molecular formula C21H19FN4O2 B11266050 2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(4-fluorobenzyl)acetamide

2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B11266050
M. Wt: 378.4 g/mol
InChI Key: FKRZENKUYPYFCF-UHFFFAOYSA-N
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Description

2-[3-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE is a complex organic compound that features both an oxadiazole and an indole moiety. The presence of these heterocyclic structures makes it a compound of interest in medicinal chemistry due to its potential biological activities. Oxadiazoles are known for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities . Indole derivatives also exhibit a wide range of biological activities, such as antiviral, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Scientific Research Applications

2-[3-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(5-ETHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C21H19FN4O2

Molecular Weight

378.4 g/mol

IUPAC Name

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C21H19FN4O2/c1-2-20-24-25-21(28-20)17-12-26(18-6-4-3-5-16(17)18)13-19(27)23-11-14-7-9-15(22)10-8-14/h3-10,12H,2,11,13H2,1H3,(H,23,27)

InChI Key

FKRZENKUYPYFCF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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